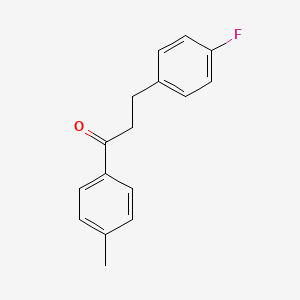

3-(4-Fluorophenyl)-4'-methylpropiophenone

描述

Structure

3D Structure

属性

IUPAC Name |

3-(4-fluorophenyl)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-5,7-10H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROYDBYLTAAMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644564 | |

| Record name | 3-(4-Fluorophenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-89-0 | |

| Record name | 3-(4-Fluorophenyl)-1-(4-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways

Established Synthetic Routes

Traditional methods for the synthesis of propiophenone (B1677668) and its derivatives, such as Friedel-Crafts acylation and various cross-coupling strategies, form the foundation for the preparation of 3-(4-Fluorophenyl)-4'-methylpropiophenone.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents a primary route to the propiophenone core. scribd.comsigmaaldrich.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.

For the synthesis of the 4'-methylpropiophenone (B145568) scaffold, the Friedel-Crafts acylation of toluene (B28343) with propionyl chloride or propionic anhydride (B1165640) is a well-established method. chemicalbook.comscribd.com The methyl group on the toluene ring directs the incoming acyl group predominantly to the para position, yielding 4'-methylpropiophenone. chemicalbook.com

To construct the target molecule, this compound, a modified Friedel-Crafts approach can be envisioned. This would involve the acylation of a suitable aromatic substrate with a 3-(4-fluorophenyl)propionyl derivative. A plausible pathway is the reaction of toluene with 3-(4-fluorophenyl)propionyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). chemicalbook.comsmolecule.com The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich toluene ring.

| Reactants | Catalyst | Product |

|---|---|---|

| Toluene | AlCl₃ | 4'-Methylpropiophenone |

| 3-(4-Fluorophenyl)propionyl chloride | This compound |

Key to this approach is the availability of the precursor, 3-(4-fluorophenyl)propionyl chloride. This acyl chloride can be prepared from 3-(4-fluorophenyl)propanoic acid by reacting it with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. smolecule.comprepchem.com

Cross-Coupling Strategies for Propiophenone Derivatives

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds and offer a versatile alternative for the synthesis of complex propiophenone derivatives. nih.govacs.org These methods allow for the coupling of various organic fragments with high selectivity and functional group tolerance.

One potential cross-coupling strategy for the synthesis of this compound involves the α-arylation of 4'-methylpropiophenone. This reaction would entail the coupling of the enolate of 4'-methylpropiophenone with a 4-fluorophenyl halide (e.g., 4-fluorobromobenzene or 4-fluoroiodobenzene) in the presence of a palladium catalyst and a suitable ligand. acs.orgnih.gov

Another prominent cross-coupling method is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide. yonedalabs.com A conceivable Suzuki-Miyaura pathway to the target molecule could involve the coupling of a pre-formed enolate derivative of 4'-methylpropiophenone with 4-fluorophenylboronic acid. While less common for direct α-arylation of ketones, variations of this methodology exist. nih.govacs.org

A more direct approach could be the Suzuki-Miyaura coupling of an appropriate aryl boronic acid with an α-haloketone. For instance, the reaction of 2-bromo-4'-methylpropiophenone (B29744) with 4-fluorophenylboronic acid under palladium catalysis could yield the desired product. The synthesis of 2-bromo-4'-methylpropiophenone can be achieved by the bromination of 4'-methylpropiophenone. scribd.com

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product |

|---|---|---|---|

| Enolate of 4'-methylpropiophenone | 4-Fluorophenyl halide | Palladium catalyst + Ligand | This compound |

| 2-Bromo-4'-methylpropiophenone | 4-Fluorophenylboronic acid | Palladium catalyst + Base | This compound |

Advanced Synthetic Techniques

Beyond the established methods, advanced synthetic techniques offer greater control over stereochemistry and can provide more efficient and environmentally benign routes to propiophenone derivatives.

Stereoselective and Stereospecific Synthesis in Related Propiophenones

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. While this compound itself is achiral, the development of stereoselective methods for the synthesis of related chiral propiophenones is a significant area of research. These methods often involve the use of chiral catalysts or auxiliaries to control the formation of a specific stereoisomer.

For instance, asymmetric α-arylation reactions of prochiral ketone enolates can be achieved using chiral palladium catalysts, leading to the formation of enantioenriched α-aryl ketones. bris.ac.ukmit.edu Similarly, enantioselective conjugate additions to α,β-unsaturated ketones (chalcones) can be employed to introduce a chiral center at the β-position. While not directly applicable to the synthesis of the achiral target molecule, these principles are crucial for the synthesis of related chiral analogs.

Catalytic Methodologies in Propiophenone Synthesis

The development of novel catalytic systems aims to improve the efficiency, selectivity, and environmental footprint of synthetic processes. In the context of propiophenone synthesis, various catalytic approaches have been explored.

For Friedel-Crafts acylations, the use of solid acid catalysts, such as zeolites or sulfated zirconia, has been investigated as a recyclable and less corrosive alternative to traditional Lewis acids like AlCl₃. scribd.com These solid acids can promote the acylation of toluene with propionic anhydride to produce 4'-methylpropiophenone with high selectivity. scribd.com

In the realm of cross-coupling reactions, the development of highly active palladium catalysts and ligands has expanded the scope of substrates and improved reaction efficiency. For example, N-heterocyclic carbene (NHC)-palladacycle complexes have shown high activity in Suzuki-Miyaura and α-ketone arylation reactions. acs.orgnih.gov

Furthermore, tandem catalytic processes that combine multiple reaction steps in a single pot offer a streamlined approach to complex molecules. A transition metal-catalyzed tandem chemicalbook.comchemicalbook.com-sigmatropic rearrangement/formal Myers-Saito cyclization of propargyl esters has been developed for the synthesis of aromatic ketones. pkusz.edu.cn

Precursor and Intermediate Chemistry

The successful synthesis of this compound relies on the availability and reactivity of key precursors and intermediates.

For the Friedel-Crafts acylation route , the primary precursors are:

Toluene : A readily available aromatic hydrocarbon that forms the 4-methylphenyl moiety.

3-(4-Fluorophenyl)propanoic acid : This carboxylic acid is the precursor to the acylating agent. Its synthesis can be achieved through various methods, including the malonic ester synthesis starting from 4-fluorobenzyl halide. google.com

3-(4-Fluorophenyl)propionyl chloride : This acyl chloride is the active acylating agent, typically prepared from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride. smolecule.comprepchem.com

For cross-coupling strategies , the key intermediates include:

4'-Methylpropiophenone : This ketone serves as the starting material for α-arylation. It is synthesized via the Friedel-Crafts acylation of toluene. chemicalbook.comscribd.com

2-Bromo-4'-methylpropiophenone : An α-haloketone intermediate for Suzuki-Miyaura coupling, prepared by the bromination of 4'-methylpropiophenone. scribd.com

4-Fluorophenylboronic acid : A key reagent for Suzuki-Miyaura coupling, commercially available or can be synthesized from 4-fluorobromobenzene.

4-Fluorophenyl halides : Such as 4-fluorobromobenzene or 4-fluoroiodobenzene, used in α-arylation reactions.

The selection of the synthetic route often depends on the availability of these precursors, as well as considerations of cost, efficiency, and scalability.

Role of Related Propiophenone Derivatives as Synthetic Intermediates

Propiophenone and its derivatives are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry. ontosight.aimanavchem.com4-methylpropiophenone.com The propiophenone structure, an aromatic ketone, is a key building block in the synthesis of various therapeutic agents. nbinno.com For instance, propiophenone itself is a precursor in the preparation of pharmaceuticals like phenmetrazine and propoxyphen. wikipedia.org

In the context of this compound, the direct precursor is 4'-methylpropiophenone. This compound is a vital organic synthesis intermediate used to create more complex molecules. nbinno.comchemicalbook.com Its prominence stems from its utility as a building block for a range of therapeutic agents, including the muscle relaxant tolperisone, as well as compounds used in the agrochemical and fragrance industries. nbinno.com

The synthesis of 4'-methylpropiophenone is commonly achieved through a Friedel-Crafts acylation reaction. chemicalbook.comlibretexts.org This well-established method involves the reaction of toluene with either propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemicalbook.comscribd.comlibretexts.org The reaction proceeds via an electrophilic aromatic substitution, where the acyl group is introduced onto the toluene ring. Due to the directing effect of the methyl group on toluene, the acylation occurs predominantly at the para position, yielding 4'-methylpropiophenone with high selectivity. chemicalbook.comlibretexts.org

The versatility of 4'-methylpropiophenone as an intermediate is demonstrated by its role in the synthesis of cathinones and other psychoactive substances, where it serves as the starting point for further chemical modifications. safrole.com Its reactivity makes it an excellent scaffold for introducing additional functional groups and building molecular complexity. chemicalbook.com

Table 1: Synthesis of 4'-Methylpropiophenone via Friedel-Crafts Acylation

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

|---|---|---|---|---|

| Toluene | Propionyl Chloride | AlCl₃ | 4'-Methylpropiophenone | Friedel-Crafts Acylation |

| Toluene | Propionic Anhydride | Solid Superacids | 4'-Methylpropiophenone | Friedel-Crafts Acylation |

Generation of Key Alpha-Bromoketone Intermediates

A crucial step in the elaboration of the 4'-methylpropiophenone scaffold is its conversion to an alpha-haloketone, specifically an alpha-bromoketone. These compounds are highly valuable synthetic intermediates due to the reactivity of the carbon-bromine bond, which allows for subsequent nucleophilic substitution reactions. safrole.com

The generation of the key intermediate, 2-bromo-1-(4-methylphenyl)propan-1-one (also known as 2-bromo-4'-methylpropiophenone), is typically achieved through the direct bromination of 4'-methylpropiophenone. safrole.comscribd.com This reaction involves the introduction of a bromine atom at the alpha position to the carbonyl group.

Several methods exist for this transformation. A common laboratory-scale synthesis involves reacting 4'-methylpropiophenone with elemental bromine in a suitable solvent like glacial acetic acid. scribd.com Another approach utilizes a combination of hydrobromic acid (HBr) and an oxidizing agent like hydrogen peroxide (H₂O₂). bbgate.com This in-situ generation of bromine is considered a greener alternative. The reaction must be carefully controlled to prevent further bromination. safrole.com

The resulting α-bromoketone, 2-bromo-1-(4-methylphenyl)propan-1-one, is a key precursor for synthesizing a variety of compounds, including substituted cathinones like mephedrone. safrole.com The bromine atom at the alpha position is a good leaving group, facilitating reactions with various nucleophiles to introduce new functional groups, which would be the pathway to introduce the 4-fluorophenyl moiety at the 3-position (alpha-position) to ultimately form this compound.

Table 2: Common Reagents for the Synthesis of 2-Bromo-1-(4-methylphenyl)propan-1-one

| Starting Material | Brominating Agent | Solvent/Conditions | Product |

|---|---|---|---|

| 4'-Methylpropiophenone | Bromine (Br₂) | Glacial Acetic Acid | 2-Bromo-1-(4-methylphenyl)propan-1-one |

| 4'-Methylpropiophenone | Hydrobromic Acid (HBr) / Hydrogen Peroxide (H₂O₂) | Water | 2-Bromo-1-(4-methylphenyl)propan-1-one |

| Secondary Alcohols | Ammonium Bromide / Oxone | - | α-Bromoketones |

| 1-Arylethanones | H₂O₂-HBr aq system | Dioxane | α,α-Dibromoketones |

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the mechanistic, kinetic, thermodynamic, and redox chemistry of the compound This compound to fulfill the detailed requirements of the requested article.

The provided outline requires in-depth analysis of specific reaction pathways, rate determinations, equilibrium studies, and electron transfer processes focused solely on this molecule. However, published research detailing these precise aspects for this compound could not be located.

General principles for the reaction types listed in the outline are well-established for related aromatic ketones, such as 4'-methylpropiophenone. guidechem.comchemicalbook.comchemicalbook.comchemicalbook.com For instance, the synthesis of 4'-methylpropiophenone can be achieved via a Friedel-Crafts acylation, which is a classic example of electrophilic aromatic substitution. chemicalbook.comgoogle.com This reaction proceeds through the formation of an acylium ion that then attacks the aromatic ring (toluene, in this case). chemicalbook.com The reactivity and orientation of such substitution reactions are influenced by the nature of the substituents already present on the aromatic ring. libretexts.org

Similarly, the carbonyl group in propiophenones is susceptible to nucleophilic addition, a fundamental reaction in organic chemistry. researchgate.netbham.ac.ukic.ac.uk However, specific studies detailing the pathways, kinetics, or thermodynamics of either electrophilic substitution on the aromatic rings or nucleophilic addition at the carbonyl group of This compound are not present in the available literature. Furthermore, no information was found regarding its specific electron transfer and redox chemistry.

To generate a scientifically accurate article that strictly adheres to the requested outline, detailed experimental or computational studies on This compound would be required. Without such specific data, any attempt to describe these mechanistic aspects would be speculative and would not meet the standard of scientific accuracy.

Mechanistic Studies of Chemical Reactions

Electron Transfer and Redox Chemistry

Electrochemical Activation Processes of Aromatic Ketones

The activation of aromatic ketones, such as 3-(4-Fluorophenyl)-4'-methylpropiophenone, can be efficiently achieved through electrochemical methods. These processes leverage electron transfer at an electrode surface to generate reactive intermediates under mild conditions, offering a sustainable alternative to traditional chemical reagents. researchgate.net

Electrochemical activation typically involves the reduction of the ketone's carbonyl group. Upon application of a current, the carbonyl group can accept an electron at the cathode to form a radical anion. researchgate.net This highly reactive species can then participate in a variety of subsequent reactions. For instance, in the absence of other electrophiles, it can undergo self-coupling reactions. researchgate.net

Another significant electrochemical pathway for aromatic ketones is deoxygenative arylation. researchgate.netnih.gov In this type of transformation, the carbonyl group is ultimately removed and a new carbon-carbon bond is formed with an aromatic partner. These reactions often occur under reductive conditions where the ketone is coupled with an electron-deficient arene. researchgate.net The process can be facilitated by various mediators and reagents, demonstrating the versatility of electrochemical synthesis in constructing complex molecular architectures from simple ketone precursors. researchgate.netrsc.org

Table 1: Representative Conditions for Electrochemical Reactions of Aromatic Ketones

| Reaction Type | Anode Material | Cathode Material | Key Reagents/Mediators |

|---|---|---|---|

| Self-Coupling | Carbon Rod | Platinum Plate | - |

| Deoxygenative Arylation | - | - | Trivalent Phosphine |

This table presents generalized conditions observed in the electrochemical reactions of aromatic ketones and may be applicable to this compound.

Radical Reaction Pathways in Related Systems

The study of radical reactions provides insight into the potential transformations of this compound, particularly following its initial activation to a radical species. Radical reactions are characterized by chain mechanisms involving initiation, propagation, and termination steps. libretexts.orgyoutube.com

Initiation: A radical initiator, often a compound that readily decomposes upon heating or irradiation like AIBN (Azobisisobutyronitrile), generates the initial radical species. libretexts.org In an electrochemical context, the initiation is the electron transfer at the electrode surface.

Propagation: The newly formed radical is highly reactive and will abstract an atom or add to a π-system to create a new radical, which continues the chain reaction. libretexts.orgyoutube.com For ketones, pathways can involve the formation of carbon-centered radicals which can then undergo cyclizations, additions to alkenes, or other rearrangements. nih.gov

Termination: The radical chain is concluded when two radical species combine, resulting in a stable, non-radical product. libretexts.org

In systems analogous to propiophenone (B1677668), various radical-mediated trifunctionalization reactions have been observed. mdpi.com For example, the addition of a radical to an alkene or alkyne can initiate a cascade of events, including group migrations and cyclizations, leading to the formation of complex molecules. mdpi.com The specific pathway is often dictated by the stability of the radical intermediates and the reaction conditions. For instance, the presence of electron-withdrawing or electron-donating groups on the aromatic rings of a molecule like this compound can influence the reactivity and regioselectivity of radical addition reactions. researchgate.net

Table 2: Common Radical Reaction Types in Organic Synthesis

| Reaction Type | Initiator/Mediator | Key Transformation |

|---|---|---|

| Dehalogenation | AIBN, Bu₃SnH | Replacement of a halogen with hydrogen. |

| Intramolecular C-C Bond Formation | Samarium Diiodide | Cyclization to form new rings. |

This table illustrates general radical reaction pathways that could be relevant for intermediates derived from this compound.

The creation of such an article requires precise, experimentally verified data to ensure the content is factual and accurate. Hypothetical or extrapolated data based on similar compounds would not meet the standards of scientific accuracy and would constitute a fabrication of research findings.

Therefore, this request cannot be fulfilled as the foundational information necessary to write a thorough and accurate scientific article on the spectroscopic characterization of this compound is unavailable.

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is a pivotal technique for unequivocally determining the elemental composition of a compound by measuring its exact mass with high accuracy and precision. For 3-(4-Fluorophenyl)-4'-methylpropiophenone, the molecular formula is C₁₆H₁₅FO. HRMS analysis would verify this composition by comparing the experimentally measured mass-to-charge ratio (m/z) of the molecular ion [M]⁺· to its theoretically calculated exact mass.

The theoretical monoisotopic mass provides a precise benchmark for this verification. Any significant deviation between the observed and calculated mass would suggest an incorrect elemental formula. Modern mass analyzers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, are capable of mass accuracies below 5 parts per million (ppm), enabling confident assignment of the elemental formula. nih.govpnnl.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅FO |

| Calculated Monoisotopic Mass | 242.1107 Da |

| Expected [M+H]⁺ Ion | 243.1185 Da |

Fragmentation Pathways and Structural Information Derivation

Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing a unique fingerprint that aids in structural elucidation. The fragmentation pattern of this compound is dictated by the stability of the resulting carbocations and neutral losses, with key cleavages occurring adjacent to the carbonyl group (α-cleavage). libretexts.orglibretexts.org

The most prominent fragmentation pathways for aromatic ketones involve the cleavage of the bonds flanking the carbonyl group. libretexts.orgchemguide.co.uk For this compound, two primary α-cleavage events are anticipated:

Loss of the ethyl group (•CH₂CH₃): Cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group results in the loss of an ethyl radical (mass 29 Da). This process forms a highly stable 4-methylbenzoyl cation (m/z 119), which is often the base peak in the spectrum of 4'-methylpropiophenone (B145568). nist.govnist.gov

Loss of the 4-methylphenyl group (•C₆H₄CH₃): Cleavage of the bond between the carbonyl carbon and the 4-methylphenyl ring would lead to the formation of a 3-(4-fluorophenyl)propanoyl cation (m/z 153).

Further fragmentation of the primary ions can also occur. The 4-methylbenzoyl cation (m/z 119) can lose carbon monoxide (CO) to form a tolyl cation (m/z 91), a common fragment in the mass spectra of toluene-containing compounds. nist.gov

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment Ion |

|---|---|---|---|

| 242 [M]⁺· | •CH₂CH₃ | 119 | 4-Methylbenzoyl cation |

| 242 [M]⁺· | •C₇H₇ (4-methylphenyl) | 153 | 3-(4-fluorophenyl)propanoyl cation |

| 119 | CO | 91 | Tolyl cation |

X-ray Diffraction (XRD) Crystallography

While specific crystallographic data for this compound is not available in the reviewed literature, analysis of structurally similar compounds provides a strong basis for predicting its solid-state characteristics.

Single Crystal X-ray Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would reveal key structural parameters for this compound, such as bond lengths, bond angles, and torsion angles.

Table of Expected Crystallographic Parameters (Hypothetical)

| Parameter | Expected System/Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Z (Molecules per unit cell) | 4 or 8 |

| Dihedral Angle (Fluorophenyl vs. Methylphenyl plane) | > 20° |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. mdpi.comchemrxiv.orgrsc.org For this compound, several types of interactions are expected to play a crucial role in stabilizing the crystal packing.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular structures and electronic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be utilized to determine the optimized molecular geometry of 3-(4-Fluorophenyl)-4'-methylpropiophenone. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

In structurally similar chalcone (B49325) derivatives, DFT calculations have shown good agreement with experimental X-ray diffraction data for geometric parameters. nih.govnih.gov For instance, the planarity of the enone moiety and the torsion angles between the phenyl rings are key conformational features that can be accurately predicted. nih.gov Theoretical calculations are typically performed on an isolated molecule in the gas phase, and slight deviations from experimental values obtained in the solid state can be attributed to crystal packing forces and intermolecular interactions. nih.gov

Table 1: Predicted Geometrical Parameters for a Chalcone Analog

| Parameter | DFT Calculated Value | Experimental (X-ray) Value |

|---|---|---|

| C=O Bond Length | 1.223 Å | 1.207 - 1.221 Å |

| C=C Bond Length | 1.345 Å | 1.321 - 1.322 Å |

| O-C-C-C Torsion Angle | -5.024° | 1.0° - 3.9° |

Data based on a structurally similar compound, (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one. nih.gov

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For molecules analogous to this compound, the HOMO is typically localized over the cinnamoyl system, while the LUMO is distributed over the entire molecule. This distribution indicates that the cinnamoyl group acts as the primary electron donor. nih.gov The HOMO-LUMO energy gap for a similar halogenated chalcone was calculated to be 4.12 eV, suggesting good kinetic stability. nih.gov

Table 2: Frontier Molecular Orbital Energies for a Chalcone Analog

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -2.38 |

| Energy Gap (ΔE) | 4.12 |

Data based on a structurally similar compound, (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, calculated at the B3LYP/6–311 G++(d,p) level. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. This analysis is crucial for understanding hyperconjugative effects and intramolecular charge transfer. nih.gov

Table 3: Selected NBO Donor-Acceptor Interactions in a Chalcone Analog

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O1 | π(C8-C9) | 2.5 |

| π(C2-C3) | π(C4-C5) | 20.8 |

| π(C11-C12) | π*(C13-C14) | 18.5 |

Illustrative data based on the principles of NBO analysis for similar molecular frameworks.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions.

While quantum chemical calculations provide information on static, optimized structures, molecular dynamics simulations can explore the conformational landscape of this compound at a given temperature. By simulating the movement of atoms over time, MD can reveal the preferred conformations and the energy barriers between them. This is particularly useful for flexible molecules that can adopt multiple spatial arrangements. MD simulations have been used to study the conformational changes in various organic molecules, providing a dynamic picture of their behavior. nih.gov

Molecular dynamics simulations are also a powerful tool for modeling intermolecular interactions in the condensed phase. By simulating a system containing multiple molecules of this compound, it is possible to study how they interact with each other. This can provide insights into crystal packing, as well as the behavior of the compound in solution. The simulations can predict properties such as the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance. The binding energy between molecules can also be calculated to understand the strength of intermolecular forces. mdpi.commdpi.com In related systems, MD simulations have been used to investigate the interactions between small molecules and larger biological targets, highlighting the importance of specific intermolecular contacts. nih.gov

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules. By employing quantum mechanical calculations, it is possible to simulate various types of spectra, aiding in the identification and characterization of the compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

For a molecule like this compound, TD-DFT calculations would typically predict electronic transitions involving the π-orbitals of the aromatic rings and the non-bonding orbitals of the carbonyl oxygen. The predicted spectrum would likely show characteristic π → π* and n → π* transitions. The accuracy of these predictions is dependent on the choice of the functional and basis set used in the calculations. For similar aromatic compounds, hybrid functionals such as B3LYP are often employed to achieve a good balance between computational cost and accuracy. researchgate.netchemrxiv.org The solvent environment also plays a crucial role in the position of absorption bands and can be modeled using methods like the Polarizable Continuum Model (PCM).

Table 1: Hypothetical TD-DFT Data for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| n → π | 3.87 | 320 | 0.005 |

| π → π | 4.96 | 250 | 0.450 |

| π → π* | 5.63 | 220 | 0.680 |

Note: This table is illustrative and based on typical values for similar aromatic ketones. Actual values would require specific quantum chemical calculations.

Calculated Vibrational Frequencies and NMR Chemical Shifts

Computational chemistry also allows for the prediction of vibrational (infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations are instrumental in confirming the molecular structure and understanding the bonding environment within the molecule.

Density Functional Theory (DFT) is commonly used to calculate the harmonic vibrational frequencies of molecules. researchgate.netmdpi.comscirp.org By analyzing the second derivatives of the energy with respect to the atomic coordinates, a theoretical infrared spectrum can be generated. For this compound, characteristic vibrational modes would include the C=O stretching of the ketone, C-F stretching, aromatic C-H and C=C stretching, and the various bending modes of the molecule. Calculated frequencies are often scaled by an empirical factor to better match experimental data due to the approximations inherent in the theoretical models. scielo.org.mx

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. mdpi.comnih.govresearchgate.net These calculations provide theoretical ¹H, ¹³C, and ¹⁹F NMR spectra, which are invaluable for structural elucidation. The predicted chemical shifts are sensitive to the molecular geometry and the electronic environment of each nucleus. For fluorinated aromatic compounds, computational prediction of ¹⁹F NMR shifts can be particularly useful for assigning signals to specific fluorine atoms within the molecule. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O | Stretching | ~1685 |

| C-F | Stretching | ~1230 |

| Aromatic C=C | Stretching | ~1600, ~1500 |

| Aromatic C-H | Stretching | ~3100-3000 |

| Aliphatic C-H | Stretching | ~2980-2850 |

Note: These are approximate values based on general knowledge of IR spectroscopy and computational studies of similar molecules.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon | - | ~198 |

| Aromatic Carbons | 7.0 - 8.0 | 125 - 145 |

| Methyl Protons/Carbon | ~2.4 | ~21 |

| Methylene (B1212753) Protons/Carbons | ~3.0 - 3.3 | ~30, ~40 |

Note: These are estimated ranges. Precise chemical shifts require specific calculations and are influenced by solvent and other experimental conditions.

Reaction Pathway Modeling

Theoretical modeling can elucidate the mechanisms of chemical reactions by identifying transition states and calculating the energy barriers associated with different reaction pathways. This provides insights into reaction kinetics and selectivity.

Transition State Analysis and Energy Barriers

For reactions involving this compound, such as reduction of the ketone or substitution on the aromatic rings, computational methods can be used to locate the transition state structures. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

By calculating the energies of the reactants, transition state, and products, the activation energy (energy barrier) for the reaction can be determined. A lower activation energy implies a faster reaction rate. For instance, in the reduction of the carbonyl group, transition state analysis could compare the energy barriers for hydride attack from either face of the ketone, providing insight into potential stereoselectivity. Computational studies on related systems often employ DFT methods to map out the potential energy surface of a reaction. researchgate.net

Prediction of Reaction Selectivity and Mechanism

Computational modeling is a powerful tool for predicting the selectivity of chemical reactions. For this compound, this could involve predicting the regioselectivity of electrophilic aromatic substitution or the chemoselectivity of reactions involving the ketone functionality.

By comparing the energy barriers of different possible reaction pathways, the most favorable pathway and therefore the major product can be predicted. For example, in an electrophilic substitution reaction, the activation energies for substitution at the ortho, meta, and para positions of the p-tolyl ring, as well as the fluorophenyl ring, could be calculated. The position with the lowest energy barrier would be the predicted site of substitution. These predictions are based on the electronic properties of the molecule, such as the distribution of electron density and the stability of the intermediate carbocations (Wheland intermediates), which can also be modeled computationally.

Derivatization Strategies for Analytical and Synthetic Applications

Methods for Enhancing Analytical Detectability

The inherent chemical properties of 3-(4-Fluorophenyl)-4'-methylpropiophenone, particularly the neutral ketone group, can result in poor sensitivity in certain analytical systems. Derivatization techniques are employed to overcome these limitations by introducing moieties that improve ionization for mass spectrometry or enhance separation in chromatography.

Ketones are neutral compounds that typically exhibit low ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). nih.gov Chemical derivatization addresses this by introducing a readily ionizable group into the molecule, thereby significantly increasing the sensitivity of MS detection. nih.gov The primary target for derivatization on this compound is its carbonyl (ketone) group.

Common reagents for this purpose include hydrazine (B178648) and hydroxylamine (B1172632) derivatives, which react with the ketone to form hydrazones and oximes, respectively. nih.gov

Hydrazine Derivatives : Reagents such as Dansyl hydrazine and 2,4-dinitrophenylhydrazine (B122626) (DNPH) are widely used. Dansyl hydrazine introduces a dimethylamino group, which is easily protonated, leading to a strong signal in positive-ion ESI-MS. nih.gov DNPH derivatives, conversely, are often analyzed in negative-ion mode. nih.gov

Hydroxylamine Derivatives : O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is another effective reagent. It reacts with ketones to form stable oxime derivatives that can be readily analyzed. sigmaaldrich.com The nitrogen atom in the resulting oxime is more basic than the ketone's oxygen, which improves protonation and enhances the ESI-MS response. nih.gov

These reactions introduce a "charge tag" or a moiety that is more easily ionized, converting the neutral ketone into a derivative with a much stronger response in the mass spectrometer.

| Reagent Class | Specific Reagent | Derivative Formed | Effect on MS Ionization | Typical Ionization Mode |

|---|---|---|---|---|

| Hydrazines | Dansyl Hydrazine | Hydrazone | Introduces an easily protonated amino group. | Positive ESI |

| Hydrazines | 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Forms stable derivative with enhanced signal. | Negative ESI |

| Hydroxylamines | Hydroxylamine | Oxime | Introduces a nitrogen atom, improving ionization efficiency. | Positive ESI |

| Hydroxylamines | PFBHA | Oxime | Forms a stable derivative suitable for GC-MS and LC-MS. | Varies |

Derivatization can also be used to alter the physicochemical properties of this compound to improve its behavior in chromatographic systems. This can lead to better peak shape, enhanced resolution from interfering compounds, and altered retention times. researchgate.net

For gas chromatography (GC), the volatility of a compound is critical. While propiophenones may be amenable to GC analysis, derivatization with reagents like PFBHA can produce more stable and easily resolvable oxime derivatives. sigmaaldrich.com

In liquid chromatography (LC), derivatization can increase the molecular weight and modify the polarity of an analyte, thereby improving its retention and separation. researchgate.net A complementary strategy for fluorine-containing compounds is the use of specialized stationary phases. FluoroPhenyl columns, for instance, can provide alternative selectivity compared to standard C18 columns. libretexts.org These phases utilize multiple retention mechanisms, including hydrophobic, π-π, and dipole-dipole interactions, which can be highly effective for separating fluorinated compounds from complex mixtures. organic-chemistry.orgnih.gov

| Strategy | Method | Principle | Application |

|---|---|---|---|

| Chemical Derivatization | Reaction with PFBHA | Forms a stable, resolvable oxime derivative. | Improves peak shape and resolution in GC analysis. |

| Chemical Derivatization | General Ketone Derivatization | Increases molecular weight and modifies polarity. | Enhances retention and separation in LC systems. |

| Stationary Phase Selection | Use of FluoroPhenyl Columns | Utilizes fluorophilic and other interactions for unique selectivity. | Improves separation of fluorinated compounds in LC. |

Applications in Complex Mixture Analysis

The derivatization strategies outlined above are particularly crucial for the analysis of this compound and its related compounds in complex matrices such as biological fluids (e.g., plasma, urine) or environmental samples. nih.govsigmaaldrich.com In these samples, the target analyte is often present at low concentrations alongside a multitude of potentially interfering endogenous or exogenous substances.

By enhancing ionization efficiency, derivatization allows for much lower limits of detection in MS-based methods. nih.gov For example, converting the ketone to a charged derivative can amplify the signal by several orders of magnitude, making it possible to quantify trace levels of the compound. Furthermore, by altering the chromatographic properties of the analyte, derivatization can shift its retention time away from interfering peaks, leading to improved resolution and more accurate quantification. researchgate.net This combination of enhanced sensitivity and improved selectivity makes derivatization an indispensable tool for the reliable analysis of this compound in challenging analytical scenarios.

Quantitative Profiling Methodologies

Quantitative profiling of specific compounds such as this compound is critical in forensic and research contexts. The gold standard for the sensitive and selective quantification of organic molecules in complex matrices is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govunodc.orgresearchgate.net This technique offers high sensitivity and is suitable for both qualitative and quantitative analysis. unodc.org

Validated LC-MS/MS methods are frequently developed for classes of compounds structurally related to this compound, such as synthetic cathinones. nih.govnih.govresearchgate.net These methods typically involve chromatographic separation on a C18 column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected and fragmented, and one or more specific product ions are monitored. This highly selective process minimizes background interference and allows for accurate quantification even at low concentrations.

The resulting derivative is more volatile and thermally stable, making it suitable for analysis by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com

The pentafluorobenzyl group is highly electronegative, making the derivative exceptionally sensitive for detection by GC-MS with negative chemical ionization (NCI) or by an electron capture detector (ECD). nih.gov

The derivatization can be performed directly in the sample vial, sometimes using headspace analysis techniques to minimize sample handling. nih.govresearchgate.net

The table below illustrates the type of data generated during a quantitative LC-MS/MS method, using hypothetical MRM transitions for the target compound.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | 243.1 | 121.1 | 95.1 | 15 |

Pseudotargeted Analytical Approaches

Pseudotargeted analysis is an advanced, hybrid strategy that combines the strengths of both untargeted and targeted analytical methods. springernature.comnih.gov It provides the high coverage of untargeted screening with the superior data quality, repeatability, and wider linear range of targeted quantification. azolifesciences.comacs.orgnih.gov This approach is particularly useful for comprehensively profiling samples where the presence of specific derivatives or metabolites is unknown.

The pseudotargeted workflow typically involves two main stages:

Discovery and Ion Pair Generation : In the first step, a small number of representative samples are analyzed using a high-resolution mass spectrometry (HRMS) platform, such as liquid chromatography coupled to a quadrupole time-of-flight (LC-QTOF-MS) instrument. acs.orgnih.gov This untargeted analysis detects a wide range of compounds present in the sample and collects high-resolution precursor ion and fragment ion (MS/MS) data. nih.gov This information is used to create a comprehensive list of all potential compounds of interest, including their accurate mass and retention times, without needing to identify them structurally at this stage. springernature.com

Quantitative Analysis : The list of precursor and product ion pairs generated in the discovery phase is then used to build a highly specific Multiple Reaction Monitoring (MRM) method for a triple quadrupole (QQQ) mass spectrometer. nih.govnih.gov This targeted method is then used to analyze the full set of study samples. This allows for the sensitive and reproducible semi-quantification of hundreds or thousands of metabolites and other small molecules in a single run. springernature.comazolifesciences.com A key advantage is that it does not require prior knowledge or the availability of authentic chemical standards for all the compounds being measured. acs.org

This approach allows researchers to screen for a broad range of compounds, including the parent compound this compound and any potential derivatives or metabolites, and then obtain reliable semi-quantitative data on all detected species.

The table below outlines the conceptual workflow of a pseudotargeted analytical approach.

| Step | Objective | Instrumentation | Data Output | Advantage |

|---|---|---|---|---|

| 1. Discovery | Comprehensive screening of representative samples to find all detectable features. | LC-HRMS (e.g., QTOF-MS) | List of accurate precursor masses, retention times, and MS/MS fragmentation spectra. | Broad coverage of known and unknown compounds. |

| 2. Method Building | Use HRMS data to create a targeted MRM method. | Software to extract precursor-product ion pairs. | An MRM transition list for all detected features. | Automated and comprehensive method generation. |

| 3. Quantification | Analyze all samples for semi-quantitative profiling. | LC-QQQ-MS | High-quality quantitative data for hundreds of compounds. | High sensitivity, reproducibility, and wide dynamic range. nih.gov |

Advanced Topics and Future Research Directions

Structure-Reactivity Relationships and Design Principles

The specific placement of the fluorine and methyl substituents on the propiophenone (B1677668) backbone significantly influences the molecule's electronic properties and, consequently, its reactivity and intermolecular interactions. Understanding these relationships is crucial for designing new molecules with tailored properties.

Influence of Fluorine Substituents on Reactivity and Molecular Interactions

The presence of a fluorine atom at the para-position of the 3-phenyl ring introduces a strong electron-withdrawing effect through induction. This electronic perturbation can have a profound impact on the reactivity of the molecule. For instance, the carbonyl group's electrophilicity is likely modulated, potentially affecting its susceptibility to nucleophilic attack.

Furthermore, fluorine's high electronegativity and ability to participate in hydrogen bonding and other non-covalent interactions can dictate the molecule's conformational preferences and how it interacts with other molecules or biological targets. The study of fluorinated organic compounds often reveals unique properties compared to their non-fluorinated counterparts, a phenomenon that holds true for 3-(4-Fluorophenyl)-4'-methylpropiophenone. Research into the precise effects of the fluorine substituent on reaction kinetics and thermodynamic equilibria is a key area for future investigation.

Impact of Methyl Substitution on Molecular Properties and Chemical Transformations

The steric bulk of the methyl group, although relatively small, can also play a role in directing the stereochemical outcome of reactions at nearby functional groups. A thorough understanding of how the interplay between the electron-donating methyl group and the electron-withdrawing fluorine atom governs the molecule's chemical behavior is essential for its application in the design of new chemical entities.

Exploration of Novel Analogues and Scaffolds

The this compound scaffold serves as a versatile starting point for the synthesis of a diverse range of new chemical entities with potentially interesting properties.

Synthesis of Structurally Related Propiophenone Derivatives

The synthesis of analogues of this compound can be achieved through various established and emerging synthetic methodologies. One common approach involves the Claisen-Schmidt condensation to form a chalcone (B49325) precursor, (2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one, which can then be catalytically reduced to the corresponding propiophenone. nih.gov This method allows for the introduction of a wide variety of substituents on both aromatic rings.

Another potential route is the Michael addition of a suitable nucleophile to a chalcone derivative. nih.gov The Mannich reaction also presents a viable pathway for the synthesis of 3-amino-propiophenone derivatives, which can serve as precursors to a range of other analogues. mdpi.comresearchgate.netnih.gov The exploration of these and other synthetic routes will enable the creation of a library of structurally related compounds for further investigation.

Investigating Modified Propiophenone Architectures as Chemical Building Blocks

Propiophenone and its derivatives are valuable building blocks in organic synthesis. nih.gov The unique substitution pattern of this compound makes it an attractive starting material for the construction of more complex molecular architectures. The ketone functionality can be transformed into a variety of other functional groups, and the aromatic rings can undergo further substitution reactions.

The development of methods to incorporate this and related propiophenone scaffolds into larger molecules, such as polymers or macrocycles, could lead to materials with novel properties. Furthermore, the use of these building blocks in medicinal chemistry for the synthesis of potential therapeutic agents is an active area of research.

Innovative Methodologies in Synthesis and Characterization

Advancements in synthetic and analytical techniques are crucial for furthering the study of this compound and its analogues.

Modern synthetic methods, such as flow chemistry and microwave-assisted synthesis, offer the potential for more efficient, controlled, and scalable production of these compounds. The development of novel catalytic systems for reactions such as Friedel-Crafts acylation can also improve the sustainability and cost-effectiveness of their synthesis. chemicalbook.commdpi.com

In terms of characterization, advanced spectroscopic techniques are indispensable. High-resolution mass spectrometry (MS) is used to determine the exact molecular weight and elemental composition. nist.gov Nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, provides detailed information about the molecular structure and connectivity of atoms. chemicalbook.com Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule. youtube.com For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional atomic arrangement, offering invaluable insights into bond lengths, bond angles, and intermolecular interactions. mdpi.comwikipedia.orgnih.gov Computational studies, employing methods like Density Functional Theory (DFT), can complement experimental data by providing insights into the electronic structure, molecular orbitals, and reactivity of these molecules. researchgate.netechemcom.comechemcom.comsamipubco.com

The continued application and development of these innovative methodologies will undoubtedly accelerate the exploration of the chemical space around this compound and unlock its full potential in various scientific disciplines.

Development of Green Chemistry Approaches in Propiophenone Synthesis

Traditional methods for synthesizing propiophenone and its derivatives, such as the Friedel-Crafts acylation, often rely on harsh Lewis acid catalysts and chlorinated solvents, leading to significant environmental waste and corrosion issues. google.com The principles of green chemistry aim to mitigate these problems by designing processes that are safer, more efficient, and environmentally friendly. Research in this area is focused on several key strategies applicable to the synthesis of compounds like this compound.

One promising avenue is the replacement of conventional liquid acid catalysts with solid, reusable alternatives. Solid superacids, such as modified versions of zirconia, have demonstrated high activity and selectivity in the acylation of toluene (B28343) with propionic anhydride (B1165640) to produce 4'-methylpropiophenone (B145568). scribd.com This approach not only simplifies catalyst recovery and reuse but also can be conducted without a solvent, further enhancing its green credentials. scribd.com The use of methanesulfonic acid, considered a more environmentally friendly acid, also presents a milder and simpler alternative to traditional catalysts. google.com

Another key focus of green synthesis is the use of alternative energy sources to drive reactions more efficiently. Techniques such as microwave irradiation and ultrasound are gaining traction. frontiersin.orgnih.gov Microwave-assisted synthesis, for instance, can dramatically reduce reaction times and increase product yields in Claisen-Schmidt condensations, a common method for preparing chalcones and related ketones. frontiersin.orgnih.gov Similarly, concentrated solar radiation offers a renewable energy source for promoting organic reactions, leading to shorter reaction times and higher yields compared to conventional heating. frontiersin.org

Table 1: Comparison of Green Chemistry Approaches in Ketone Synthesis

| Approach | Catalyst/Method | Advantages | Relevant Findings |

| Solid Acid Catalysis | Solid Mesoporous Superacid (UDCaT-5) | Reusable, solvent-free conditions, high selectivity. scribd.com | Achieved 62% conversion of propionic anhydride in toluene acylation with 100% mono-acylated product. scribd.com |

| Alternative Energy Sources | Microwave Irradiation | Drastically reduced reaction times, increased yields. frontiersin.orgnih.gov | Enables rapid synthesis of chalcones and related compounds compared to conventional heating. frontiersin.org |

| Alternative Energy Sources | Concentrated Solar Radiation (CSR) | Utilizes renewable energy, rapid synthesis. frontiersin.org | Demonstrated higher yields in shorter reaction times for chalcone synthesis. frontiersin.org |

| Benign Catalysts | Methanesulfonic Acid | Milder reaction conditions, simpler post-treatment. google.com | Effective in Fries rearrangement reactions, offering an alternative to harsh Lewis acids. google.com |

Integration of Advanced Spectroscopic and Computational Techniques in Chemical Research

Modern chemical research relies heavily on the synergy between advanced analytical techniques and computational modeling to elucidate molecular structure, reactivity, and properties. For a fluorinated compound such as this compound, these tools are particularly powerful.

Advanced Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. For fluorinated molecules, ¹⁹F NMR is an exceptionally sensitive and informative technique. rsc.org The ¹⁹F nucleus offers a wide chemical shift range and 100% natural abundance, making it a powerful probe of the local electronic environment. nih.gov This allows for detailed studies of molecular interactions, conformational changes, and reaction kinetics without interference from background signals common in ¹H NMR. rsc.orgnih.gov The integration of ¹⁹F NMR with mass spectrometry has proven effective in identifying novel fluorinated species in complex mixtures, a technique that could be applied to study the synthesis byproducts or metabolic pathways of this compound. nih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. azooptics.com For 4'-methylpropiophenone, FTIR has been used to assign specific bands to C-H stretching and bending vibrations, as well as the characteristic C=O stretching vibration of the ketone group. chemicalbook.com Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) can significantly amplify the weak Raman signal, enabling the detection of molecules at very low concentrations. numberanalytics.com

Computational Chemistry:

Computational techniques, particularly Density Functional Theory (DFT), allow for the prediction of molecular properties from first principles. DFT calculations can be used to determine optimized molecular geometries, electronic properties (such as HOMO and LUMO energy levels), and vibrational frequencies. researchgate.netiau.ir These calculated frequencies can then be compared with experimental FTIR and Raman spectra to provide a more definitive assignment of the observed vibrational modes. chemicalbook.com

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool. By correlating structural or physicochemical properties of a series of compounds with their biological activity, QSAR models can predict the activity of new, unsynthesized molecules. researchgate.net Both 2D- and 3D-QSAR studies have been performed on phenylpropiophenone derivatives to identify key molecular descriptors and pharmacophores responsible for their cytotoxic activities against cancer cell lines. nih.gov Such models could guide the future design of this compound analogs with enhanced biological properties.

Table 2: Application of Advanced Techniques to Fluorinated Propiophenones

| Technique | Application | Key Information Provided |

| ¹⁹F NMR Spectroscopy | Structural Elucidation & Reaction Monitoring | Highly sensitive to local electronic environment, no background signal, wide chemical shift range. rsc.orgnih.gov |

| FTIR/Raman Spectroscopy | Functional Group Identification & Structural Analysis | Provides a "molecular fingerprint" based on vibrational modes of C=O, C-H, and C-F bonds. azooptics.comchemicalbook.com |

| Density Functional Theory (DFT) | Prediction of Molecular Properties | Optimized geometry, electronic structure (HOMO/LUMO), calculated vibrational frequencies. researchgate.netiau.ir |

| QSAR Studies | Prediction of Biological Activity | Correlates molecular structure with activity to guide the design of new derivatives with desired properties. researchgate.netnih.gov |

常见问题

Basic: What experimental strategies are recommended for synthesizing 3-(4-Fluorophenyl)-4'-methylpropiophenone with high regioselectivity?

Answer:

The synthesis of fluorinated propiophenone derivatives often employs Friedel-Crafts acylation or cross-coupling reactions . For this compound, a regioselective approach involves:

- Using 4-fluoroacetophenone as a starting material, followed by alkylation with a methylpropionyl chloride derivative.

- Optimizing reaction conditions (e.g., AlCl₃ as a Lewis catalyst, anhydrous dichloromethane at 0–5°C) to minimize side reactions like over-alkylation .

- Monitoring reaction progress via thin-layer chromatography (TLC) and isolating the product using column chromatography with silica gel and a hexane/ethyl acetate gradient.

Basic: How can spectroscopic techniques (IR, NMR, Raman) be utilized to confirm the structural integrity of this compound?

Answer:

- FT-IR : Identify characteristic peaks for the ketone group (C=O stretch ~1680 cm⁻¹) and fluorophenyl C-F vibrations (~1200 cm⁻¹). Compare with reference spectra of 4'-methylpropiophenone derivatives .

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.8 ppm for fluorophenyl) and methyl groups (δ 2.3–2.6 ppm). Use DEPT-135 to distinguish CH₃ and CH₂ groups.

- Raman Spectroscopy : Detect symmetry-sensitive vibrational modes, such as the para-substituted fluorophenyl ring (~1600 cm⁻¹), to confirm substitution patterns .

Advanced: How can computational methods resolve discrepancies between experimental and theoretical vibrational spectra?

Answer:

Discrepancies often arise from solvent effects or anharmonicity. Mitigation strategies include:

- Performing density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to simulate gas-phase spectra.

- Applying polarizable continuum models (PCM) to account for solvent interactions in experimental conditions.

- Scaling calculated frequencies by empirical factors (e.g., 0.96–0.98 for IR) to align with observed data .

Advanced: What are the challenges in refining the crystal structure of fluorinated propiophenones using SHELXL?

Answer:

- Disorder in Fluorophenyl Groups : Fluorine’s high electron density can cause anisotropic displacement parameter (ADP) artifacts. Use ISOR/SADI restraints to stabilize refinement.

- Twinning : Common in monoclinic systems. Apply TWIN/BASF commands in SHELXL to model twinned domains .

- Data Quality : Ensure high-resolution data (≤ 0.8 Å) to resolve fluorine positions. Use HKL-5 or CrysAlisPro for data integration .

Advanced: How can researchers address unexpected by-products during synthesis, such as 4'-demethylated analogs?

Answer:

- Mechanistic Analysis : Demethylation may result from acidic conditions or residual water. Use anhydrous reagents and inert atmospheres to suppress hydrolysis.

- By-product Characterization : Employ LC-MS or GC-MS to identify impurities. For example, a mass shift of -14 Da suggests methyl group loss .

- Process Optimization : Adjust reaction stoichiometry (e.g., excess methylating agent) and monitor temperature to suppress side pathways.

Advanced: What methodologies are used to study the biological activity of this compound derivatives?

Answer:

- In Vitro Assays : Screen for enzyme inhibition (e.g., Na⁺-glucose cotransporters ) using fluorophore-tagged substrates. For example, T-1095 (a related compound) showed antidiabetic activity in C57BL/KsJ-db/db mice .

- Metabolic Stability : Use hepatic microsome models to assess cytochrome P450-mediated degradation.

- Docking Studies : Perform AutoDock Vina simulations to predict binding affinities to target proteins (e.g., SGLT2) .

Advanced: How does the electronic effect of the 4-fluorophenyl group influence reactivity in cross-coupling reactions?

Answer:

- The electron-withdrawing fluorine meta-directs electrophilic substitution, favoring coupling at the para position.

- In Suzuki-Miyaura reactions , use Pd(PPh₃)₄ catalyst and arylboronic acids with electron-donating groups to enhance reactivity.

- Monitor regioselectivity via HPLC-PDA and confirm using NOESY NMR to detect spatial proximity of substituents .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Answer:

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to exploit solubility differences.

- Column Chromatography : Employ silica gel with a hexane/ethyl acetate (8:2) eluent. Monitor fractions by TLC (Rf ~0.4).

- Distillation : For large-scale purification, use vacuum distillation (bp ~180–190°C at 0.1 mmHg) .

Advanced: How can researchers validate the stability of this compound under varying storage conditions?

Answer:

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 6 months. Analyze degradation via HPLC-UV (λ = 254 nm).

- Light Sensitivity : Store in amber vials; compare UV-vis spectra before and after light exposure.

- Oxidative Stability : Use O₂ headspace vials and track peroxide formation with iodometric titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。